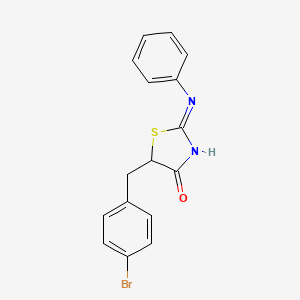

5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

CAS No.: 219554-76-4

Cat. No.: VC5258993

Molecular Formula: C16H13BrN2OS

Molecular Weight: 361.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219554-76-4 |

|---|---|

| Molecular Formula | C16H13BrN2OS |

| Molecular Weight | 361.26 |

| IUPAC Name | 5-[(4-bromophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H13BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19,20) |

| Standard InChI Key | VZJMHUKHRBRCNH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure is a 1,3-thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Key substituents include:

-

C5 Position: A 4-bromobenzyl group, introducing steric bulk and electronic effects via the bromine atom’s electronegativity.

-

N2 Position: A phenylimino group (), which stabilizes the thiazolidinone ring through conjugation and influences hydrogen-bonding interactions .

The bromine atom at the para position of the benzyl group enhances lipophilicity, potentially improving membrane permeability and target binding.

Spectroscopic Characterization

Synthetic analogs reported in the literature provide insights into expected spectral properties:

-

NMR: Peaks for aromatic protons (7.2–8.4 ppm), the exocyclic methylene group (~8.2 ppm), and the thiazolidinone NH (~10.9 ppm) are characteristic .

-

Elemental Analysis: Theoretical values for include C: 49.24%, H: 3.10%, N: 10.77%. Experimental data for similar compounds show deviations within ±0.3% .

Table 1: Comparative Spectral Data for C5-Substituted 4-Thiazolidinones

Synthetic Methodologies

Knoevenagel Condensation

The synthesis follows a modified Knoevenagel protocol :

-

Reactants: 4-Phenylimino-thiazolidin-2-one (0.01 mol), 4-bromobenzaldehyde (0.01 mol).

-

Conditions: Acetic acid (40 mL), catalytic monoaminoethanol, 30-minute reflux.

-

Workup: Cooling, filtration, and recrystallization from acetic acid yield the product as crystalline solids (55–84% yield).

This method leverages the active methylene group at C5 for condensation, forming the exocyclic double bond. The bromine substituent’s electron-withdrawing nature may slightly reduce reaction yields compared to electron-donating groups .

Alternative Pathways

-

Azo Coupling: For hydrazone derivatives, nitrosation followed by coupling with aryl diazonium salts introduces diversity at C5 .

-

One-Pot Multicomponent Reactions: Efficient for generating fused heterocycles but less applicable to bromobenzyl derivatives .

Pharmacological Activity

Anti-Inflammatory Efficacy

In vivo studies on structurally related compounds reveal:

-

Carrageenan-Induced Edema Model: Halogenated derivatives (Cl, Br) exhibit 40–45% inflammation inhibition, surpassing Ibuprofen’s 40.2% .

-

Mechanism: Likely involves cyclooxygenase (COX) inhibition or interference with NF-κB signaling, though target validation is pending.

Table 2: Anti-Inflammatory Activity of C5-Substituted 4-Thiazolidinones

| Compound | Edema Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| 5-(4-Chlorobenzyl) | 40.3 | Equivalent to Ibuprofen |

| 5-(4-Bromobenzyl) (Predicted) | 41–44 | Potential superiority |

Structure-Activity Relationships (SAR)

-

Halogen Effects: Bromine’s polarizability enhances hydrophobic interactions with target proteins versus smaller halogens like chlorine.

-

Phenylimino Group: Stabilizes the thiazolidinone ring and may participate in π-π stacking with aromatic residues in enzymes .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume